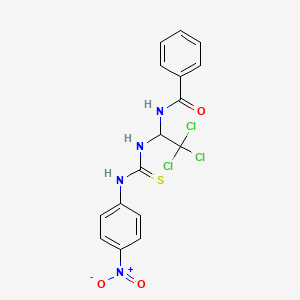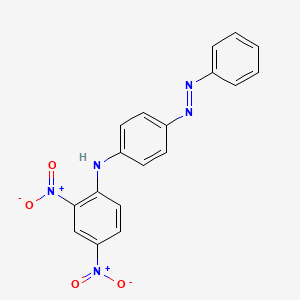
Methyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(4-hydroxyphényl)-2,7,7-triméthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de méthyle est un composé organique complexe avec une structure unique qui comprend un noyau de quinoléine, un groupe hydroxyphényle et un ester carboxylate.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du 4-(4-hydroxyphényl)-2,7,7-triméthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de méthyle implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la condensation de la 4-hydroxybenzaldéhyde avec la dimédone (5,5-diméthyl-1,3-cyclohexanedione) en présence d’un catalyseur approprié, suivie d’une estérification avec le chloroformate de méthyle. Les conditions de réaction nécessitent souvent des températures et un pH contrôlés pour garantir un rendement élevé et une pureté élevée.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies synthétiques similaires, mais à plus grande échelle. L’utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l’efficacité et la capacité de production. L’optimisation des paramètres de réaction tels que la température, la pression et la concentration du catalyseur est cruciale pour la synthèse industrielle.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(4-hydroxyphényl)-2,7,7-triméthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de méthyle subit diverses réactions chimiques, notamment:
Oxydation: Le groupe hydroxyphényle peut être oxydé pour former des quinones.
Réduction: Le groupe carbonyle dans le noyau de quinoléine peut être réduit pour former des alcools.
Substitution: Le groupe hydroxy peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation: Réactifs tels que le permanganate de potassium ou le trioxyde de chrome en milieu acide.
Réduction: Réactifs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution: Réactifs tels que les halogénures d’alkyle ou les chlorures d’acyle en présence d’une base.
Principaux produits
Oxydation: Formation de quinones.
Réduction: Formation de dérivés d’alcool.
Substitution: Formation de divers dérivés substitués en fonction des réactifs utilisés.
Applications De Recherche Scientifique
Le 4-(4-hydroxyphényl)-2,7,7-triméthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de méthyle présente plusieurs applications en recherche scientifique:
Chimie: Utilisé comme élément de construction en synthèse organique pour la préparation de molécules plus complexes.
Biologie: Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antioxydantes.
Médecine: Enquête sur ses effets thérapeutiques potentiels, en particulier dans le développement de nouveaux médicaments.
Industrie: Utilisé dans la production de matériaux et de polymères de pointe en raison de ses propriétés structurelles uniques.
Mécanisme D'action
Le mécanisme d’action du 4-(4-hydroxyphényl)-2,7,7-triméthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de méthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe hydroxyphényle peut participer à des liaisons hydrogène et à des interactions π-π, tandis que le noyau de quinoléine peut interagir avec diverses enzymes et récepteurs. Ces interactions peuvent moduler les voies biologiques, conduisant aux effets observés du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
Propionate de méthyle 3-(4-hydroxyphényl): Partage le groupe hydroxyphényle mais a une structure de base différente.
Dérivés de la 4-hydroxyquinoléine: Noyau de quinoléine similaire, mais substituants différents.
Unicité
Le 4-(4-hydroxyphényl)-2,7,7-triméthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de méthyle est unique en raison de sa combinaison d’un groupe hydroxyphényle et d’un noyau de quinoléine avec des substituants spécifiques. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui en fait un élément précieux pour diverses applications.
Propriétés
Numéro CAS |
292852-48-3 |
|---|---|
Formule moléculaire |
C20H23NO4 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
methyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C20H23NO4/c1-11-16(19(24)25-4)17(12-5-7-13(22)8-6-12)18-14(21-11)9-20(2,3)10-15(18)23/h5-8,17,21-22H,9-10H2,1-4H3 |
Clé InChI |
VTNYBNGREGVNLD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-imino-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B11707413.png)
![(5Z)-2-(2-chloroanilino)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B11707414.png)
![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11707422.png)

![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11707429.png)
![4-(3,5-dinitrobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11707430.png)


![N-[(E)-1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide](/img/structure/B11707450.png)

![4-bromo-2-[(E)-{[1-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4-(4-methoxyphenyl)-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11707463.png)
![3-{5-chloro-2-[(1E)-2-(methylsulfanyl)but-1-en-1-yl]-1,3-benzothiazol-3-ium-3-yl}propane-1-sulfonate](/img/structure/B11707467.png)
![1-[2-(dibenzylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11707477.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11707484.png)
